molecular formula C12H13BrN2O2 B1345280 tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 928653-80-9

tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B1345280
M. Wt: 297.15 g/mol
InChI Key: IEJVSMXKNBLMND-UHFFFAOYSA-N
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Description

The compound tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a derivative of pyrrolopyridine, which is a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related pyrrole carboxylic acid derivatives has been achieved through a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, with in situ hydrolysis of tert-butyl esters . Another related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, was synthesized through an optimized large-scale process involving debenzylation and ring hydrogenation . These methods highlight the potential synthetic routes that could be adapted for the synthesis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.

Molecular Structure Analysis

While the specific molecular structure analysis of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is not directly reported, related compounds have been characterized using NMR, MS, FT-IR, and X-ray single crystal diffraction . These techniques could be employed to confirm the structure of the compound .

Chemical Reactions Analysis

The tert-butyl group is known to be a good leaving group in nucleophilic substitution reactions, which could be useful in further functionalization of the compound. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid was reacted with singlet oxygen to yield 5-substituted pyrroles . This suggests that tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate could undergo similar oxidative transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be inferred from related compounds. For example, the stability of pyrrolidine nitroxides to bioreduction was demonstrated, which could be relevant for the stability of the pyrrolopyridine core . Additionally, the molecular electrostatic potential and frontier molecular orbitals of a related compound were studied using DFT, which could provide insights into the reactivity and interaction of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with other molecules .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate are crucial for advancing research in organic chemistry and drug development. For example, Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. The compounds synthesized were characterized using various spectroscopic methods and X-ray crystallography, highlighting the importance of this compound as a precursor in synthesizing complex molecules with potential pharmaceutical applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Advancements in Drug Discovery

The compound plays a significant role in the synthesis of novel molecules with potential as drug candidates. Iaroshenko et al. (2009) described an efficient and convenient synthesis of fluorinated pyrrolo[2,3-b]pyridines, developed with the aim of synthesizing novel adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. The tert-butyl protecting group was successfully removed, followed by direct glycosylation of the products, indicating the compound’s utility in creating fluorinated derivatives with potential therapeutic uses (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

Structural and Molecular Studies

Research also delves into the structural and molecular analysis of derivatives of tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. The detailed structural characterization provides insights into the molecular interactions and stability of synthesized compounds, which is essential for designing molecules with desired biological activities. The study by Vallat et al. (2009) on the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving derivatives of this compound further illustrates the chemical’s significance in understanding reaction mechanisms and developing new synthetic methodologies (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

properties

IUPAC Name

tert-butyl 5-bromopyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJVSMXKNBLMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640124
Record name tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS RN

928653-80-9
Record name 1,1-Dimethylethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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